molecular formula C8H12O3 B8215470 (S)-Ethyl 3-oxocyclopentanecarboxylate

(S)-Ethyl 3-oxocyclopentanecarboxylate

Cat. No.: B8215470
M. Wt: 156.18 g/mol
InChI Key: VGJWAMLZUUGEQY-LURJTMIESA-N
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Description

(S)-Ethyl 3-oxocyclopentanecarboxylate is a chiral compound with the molecular formula C8H12O3 It is an ester derivative of 3-oxocyclopentanecarboxylic acid and is characterized by its unique structure, which includes a cyclopentanone ring substituted with an ethyl ester group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 3-oxocyclopentanecarboxylate typically involves the esterification of (S)-3-oxocyclopentanecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

(S)-3-oxocyclopentanecarboxylic acid+ethanolacid catalyst(S)-Ethyl 3-oxocyclopentanecarboxylate+water\text{(S)-3-oxocyclopentanecarboxylic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} (S)-3-oxocyclopentanecarboxylic acid+ethanolacid catalyst​(S)-Ethyl 3-oxocyclopentanecarboxylate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized acid catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 3-oxocyclopentanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: 3-oxocyclopentanecarboxylic acid

    Reduction: Ethyl 3-hydroxycyclopentanecarboxylate

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

(S)-Ethyl 3-oxocyclopentanecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-Ethyl 3-oxocyclopentanecarboxylate depends on its specific application. In enzymatic reactions, the compound may act as a substrate, inhibitor, or modulator, interacting with the active site of the enzyme and influencing its activity. The molecular targets and pathways involved vary depending on the biological context and the specific enzyme or receptor being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-oxocyclopentanecarboxylic acid
  • Methyl 3-oxocyclopentanecarboxylate
  • Ethyl 3-hydroxycyclopentanecarboxylate

Uniqueness

(S)-Ethyl 3-oxocyclopentanecarboxylate is unique due to its chiral nature and the presence of both an ester and a ketone functional group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for studying stereochemistry and reaction mechanisms.

Properties

IUPAC Name

ethyl (1S)-3-oxocyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-2-11-8(10)6-3-4-7(9)5-6/h6H,2-5H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJWAMLZUUGEQY-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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